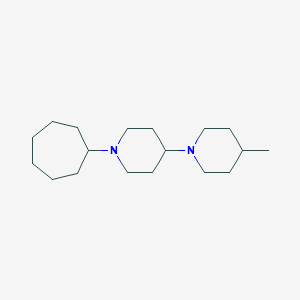![molecular formula C22H26N4O5S B229474 {1-[(4-NITROPHENYL)SULFONYL]-3-PIPERIDYL}(4-PHENYLPIPERAZINO)METHANONE](/img/structure/B229474.png)
{1-[(4-NITROPHENYL)SULFONYL]-3-PIPERIDYL}(4-PHENYLPIPERAZINO)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[(4-NITROPHENYL)SULFONYL]-3-PIPERIDYL}(4-PHENYLPIPERAZINO)METHANONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a phenyl group and a piperidinyl carbonyl group, which is further substituted with a 4-nitrophenyl sulfonyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in medicinal chemistry and other research areas.
Preparation Methods
The synthesis of {1-[(4-NITROPHENYL)SULFONYL]-3-PIPERIDYL}(4-PHENYLPIPERAZINO)METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-nitrobenzenesulfonyl chloride: This is achieved by reacting 4-nitrobenzenesulfonic acid with thionyl chloride.
Formation of the piperidinyl intermediate: The 4-nitrobenzenesulfonyl chloride is then reacted with piperidine to form 1-[(4-nitrophenyl)sulfonyl]piperidine.
Coupling with phenylpiperazine: The intermediate is then coupled with phenylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
{1-[(4-NITROPHENYL)SULFONYL]-3-PIPERIDYL}(4-PHENYLPIPERAZINO)METHANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonyl and carbonyl groups.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
{1-[(4-NITROPHENYL)SULFONYL]-3-PIPERIDYL}(4-PHENYLPIPERAZINO)METHANONE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a therapeutic agent, particularly in the treatment of brain irradiation-induced cognitive decline.
Neuroprotection: Research has shown that the compound can mitigate radiation-induced normal tissue toxicity in the brain, preserving cognitive function in animal models.
Mechanism of Action
The mechanism of action of {1-[(4-NITROPHENYL)SULFONYL]-3-PIPERIDYL}(4-PHENYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets and pathways:
Hedgehog Pathway: The compound has been shown to activate the Hedgehog signaling pathway, which plays a crucial role in the maintenance and proliferation of neural stem cells.
Anti-inflammatory Effects: It inhibits the activation of microglia and the expression of pro-inflammatory cytokines like interleukin-6 (IL-6), thereby reducing neuroinflammation.
Comparison with Similar Compounds
{1-[(4-NITROPHENYL)SULFONYL]-3-PIPERIDYL}(4-PHENYLPIPERAZINO)METHANONE can be compared with other sulfonamide compounds, such as:
(4-Nitrophenyl)sulfonyltryptophan: This compound also contains a 4-nitrophenyl sulfonyl group and has shown promising biological activity, including anti-SARS CoV-2 activity.
4-Hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid: Another sulfonamide compound with potential bioactive properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H26N4O5S |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
[1-(4-nitrophenyl)sulfonylpiperidin-3-yl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C22H26N4O5S/c27-22(24-15-13-23(14-16-24)19-6-2-1-3-7-19)18-5-4-12-25(17-18)32(30,31)21-10-8-20(9-11-21)26(28)29/h1-3,6-11,18H,4-5,12-17H2 |
InChI Key |
YXWSHBVVAPJWCA-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Chlorophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B229395.png)

![3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(4-METHOXYPHENYL)PROPANAMIDE](/img/structure/B229397.png)
![3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(2-METHOXYPHENYL)PROPANAMIDE](/img/structure/B229398.png)
![1-[1-(4-Ethylbenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B229400.png)
![3-[cyclopropylmethyl(propyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B229405.png)
![1-[1-(5-Bromo-2-methoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B229406.png)
![1-(2-Fluorophenyl)-4-[1-(4-methylcyclohexyl)piperidin-4-yl]piperazine](/img/structure/B229407.png)


![methyl 3-[(5-nitro-3-phenyl-1H-indazol-1-yl)methyl]benzoate](/img/structure/B229417.png)
![2-(4-METHOXYPHENOXY)-1-[4-(4-NITROBENZYL)PIPERAZINO]-1-ETHANONE](/img/structure/B229420.png)

![N-BENZYL-N-METHYL-N-[1-(2-NITROBENZYL)-4-PIPERIDYL]AMINE](/img/structure/B229424.png)
